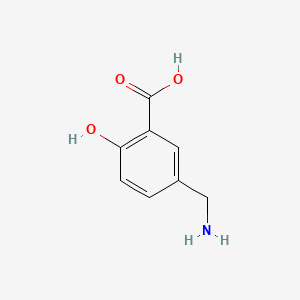

5-Aminomethyl-2-hydroxy-benzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5-Aminomethyl-2-hydroxy-benzoic acid typically involves the nitration of salicylic acid to form 5-nitrosalicylic acid, followed by reduction to yield this compound . The nitration process involves mixing salicylic acid with concentrated nitric acid and sulfuric acid at controlled temperatures. The reduction step is usually carried out using sodium carbonate and a palladium on carbon (Pd/C) catalyst under hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of this compound often employs solution enhanced dispersion by supercritical fluids (SEDS) technique. This method involves the use of supercritical fluids to enhance the dispersion of the compound, resulting in nanoparticles with high purity and controlled particle size .

Análisis De Reacciones Químicas

Types of Reactions

5-Aminomethyl-2-hydroxy-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions typically yield amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens and nitrating agents are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

5-Aminomethyl-2-hydroxy-benzoic acid has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Employed in the production of dyes and other chemical products.

Mecanismo De Acción

The mechanism of action of 5-Aminomethyl-2-hydroxy-benzoic acid involves its anti-inflammatory properties. The compound is believed to act by activating nuclear receptors involved in the control of inflammation, cell proliferation, apoptosis, and metabolic function. Specifically, it binds to peroxisome proliferator-activated receptor gamma (PPAR-gamma), leading to a reduction in inflammatory mediators and reactive oxygen species .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminosalicylic acid: Used primarily as an anti-tuberculosis agent.

Sulfasalazine: A prodrug that is metabolized into 5-Aminomethyl-2-hydroxy-benzoic acid and sulfapyridine.

Aminosalicylic acid: Another anti-inflammatory agent with similar properties

Uniqueness

This compound is unique due to its specific action on the gastrointestinal tract and its ability to be used both orally and rectally. Its high therapeutic potential and relatively low side-effect profile make it a preferred choice for treating inflammatory bowel diseases .

Actividad Biológica

5-Aminomethyl-2-hydroxy-benzoic acid (also known as 5-Aminomethylsalicylic acid) is an aromatic compound with significant biological activity. Its structure features both an amino group and a hydroxyl group, which enhance its reactivity and solubility, making it suitable for various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Target Interaction

The primary target of this compound is the peroxisome proliferator-activated receptor gamma (PPAR-gamma) . Binding to PPAR-gamma influences the transcription of genes involved in inflammation, cell proliferation, apoptosis, and metabolic functions.

Biochemical Pathways

The compound is involved in several biochemical pathways, notably:

- C4 Pathway : It plays a role in the metabolism of certain amino acids.

- Shikimate Pathway : This pathway is crucial for the biosynthesis of salicylic acid and its derivatives, impacting plant growth and development.

Pharmacological Properties

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and interleukin-1 by macrophages. This inhibition can lead to reduced inflammation in various models .

Analgesic Effects

The compound has demonstrated analgesic effects in animal models. It binds to COX-2 receptors involved in pain pathways, providing a basis for developing novel analgesics. Studies have shown that it can reduce pain responses significantly when compared to traditional analgesics like acetylsalicylic acid (ASA).

Case Studies and Experimental Data

-

Toxicity Assessment

- In a study evaluating acute toxicity, no deaths were observed in animal models at doses up to 5000 mg/kg. This suggests a favorable safety profile compared to other analgesics .

- The LD50 values for comparative drugs like ASA were found to be significantly lower than those for this compound, indicating a potentially safer therapeutic window .

-

Anti-nociceptive Properties

- The compound was tested using various pain models (e.g., hot plate test, formalin test), demonstrating effective pain relief comparable to established analgesics with an ED50 value of 4.95 mg/kg .

- Inflammation-induced edema was significantly reduced in treated animals, showcasing its anti-edematogenic properties .

-

Antibacterial Activity

- Preliminary studies suggest that this compound exhibits antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The presence of hydroxyl and amino groups enhances its antibacterial and anticancer properties compared to analogs lacking these functionalities.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | Varies | Anticancer, Antibacterial |

| Methyl 5-(aminomethyl)-2-methylbenzoate | Higher | Less active |

| Methyl 5-(aminomethyl)-2-chlorobenzoate | Moderate | Antibacterial |

Propiedades

IUPAC Name |

5-(aminomethyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKMYDUUWYPLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182464 | |

| Record name | 5-Aminomethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-31-7 | |

| Record name | 5-Aminomethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminomethyl-2-hydroxy-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary area of research surrounding 5-Aminomethylsalicylic acid?

A: The primary research focus on 5-Aminomethylsalicylic acid centers around its analgesic and anti-inflammatory properties. Several studies have investigated its potential as a pain reliever and its mechanism of action in reducing inflammation. [, , , , , , ]

Q2: How was 5-Aminomethylsalicylic acid synthesized in the provided research?

A: Two methods for synthesizing 5-Aminomethylsalicylic acid are described. One involves reacting salicylic acid with N,N'-Methylenebisacetamide in the presence of phosphoryl chloride. [] The other method utilizes 5-formylsalicylic acid as a starting material. []

Q3: Were there any studies exploring the metabolic fate of 5-Aminomethylsalicylic acid in living organisms?

A: Yes, researchers investigated the metabolic fate of 5-Aminomethylsalicylic acid in both rabbits and rats. [, ] While the specifics of the metabolic pathways are not detailed in the provided abstracts, this research contributes to understanding the compound's pharmacokinetic profile.

Q4: Did the research explore structure-activity relationships for 5-Aminomethylsalicylic acid and its derivatives?

A: Yes, studies investigated the analgesic activity of various 5-Aminomethylsalicylic acid derivatives and compared them to other salicylic acid derivatives. [, ] This suggests an exploration of structure-activity relationships to understand how modifications to the base structure impact its pharmacological effects.

Q5: Was there any research on the potential mechanism of action for the anti-inflammatory effects of 5-Aminomethylsalicylic acid?

A: Yes, one study specifically focused on investigating the mechanism behind the anti-inflammatory action of 5-Aminomethylsalicylic acid. [] Although the specific mechanism is not described in the abstract, this research highlights efforts to elucidate how the compound exerts its anti-inflammatory effects.

Q6: Beyond analgesic and anti-inflammatory effects, were any other pharmacological activities of 5-Aminomethylsalicylic acid investigated?

A: Yes, researchers explored a range of pharmacological actions of 5-Aminomethylsalicylic acid that are relevant to its analgesic and anti-inflammatory properties. [, ] This suggests a broader evaluation of the compound's potential therapeutic effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.